molecular formula C11H14O2S B3107686 2-Cyclopentyl-2-(thiophen-3-yl)acetic acid CAS No. 16199-73-8

2-Cyclopentyl-2-(thiophen-3-yl)acetic acid

Cat. No.: B3107686
CAS No.: 16199-73-8
M. Wt: 210.29 g/mol
InChI Key: JPDLAPLLTCRXFL-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-(thiophen-3-yl)acetic acid (CAS 16199-73-8) is a high-purity chemical compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly for the development of novel therapeutic agents. Its structure incorporates both a cyclopentyl group and a thiophene heterocycle, a combination that is of significant interest in drug discovery . Compounds featuring acetic acid scaffolds linked to thiophene rings have been identified as suitable chemical platforms for developing potent inhibitors of biological targets such as the glutathione-dependent enzyme microsomal prostaglandin E synthase-1 (mPGES-1) . This enzyme is a valuable macromolecular target in both cancer therapy and inflammation therapy . As such, this compound is a key precursor for researchers exploring new anti-inflammatory and anticancer agents. Furthermore, the thiophene-3-yl acetic acid moiety is a known precursor to functionalized derivatives and more complex chemical architectures . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentyl-2-thiophen-3-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c12-11(13)10(8-3-1-2-4-8)9-5-6-14-7-9/h5-8,10H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDLAPLLTCRXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Cyclopentyl 2 Thiophen 3 Yl Acetic Acid

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures, which are in turn transformed until simple or commercially available starting materials are reached. wikipedia.orgicj-e.org This approach allows for the logical deconstruction of the target molecule to identify potential synthetic pathways. scitepress.org For 2-Cyclopentyl-2-(thiophen-3-yl)acetic acid, the primary goal is structural simplification by disconnecting the bonds around the central quaternary carbon. wikipedia.org Two logical disconnection points are the bond connecting the cyclopentyl group and the bond connecting the thiophene (B33073) ring to the alpha-carbon of the acetic acid moiety.

Retrosynthetic analysis of this compound showing two primary disconnection approaches.
Figure 1. Key retrosynthetic disconnections for this compound.

One strategic disconnection involves breaking the Cα-cyclopentyl bond. This retrosynthetic step identifies a cyclopentyl cation (or equivalent electrophile) and an enolate anion of thiophene-3-acetic acid (or equivalent nucleophile) as synthons. The corresponding synthetic equivalent for the nucleophile is thiophene-3-acetic acid or its ester derivative. wikipedia.org This pathway leverages the existing thiophene-acetic acid framework and introduces the cyclopentyl group in a subsequent step.

The forward synthesis would involve the α-alkylation of a thiophene-3-acetic acid derivative. The acidic proton on the carbon adjacent to the carbonyl group can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then react with an electrophilic cyclopentyl source, like cyclopentyl bromide or iodide, to form the target C-C bond.

Table 1: Comparison of Retrosynthetic Strategies

Strategy Key Disconnection Primary Precursor Key Forward Reaction Potential Challenges
Approach 1 Cα – CyclopentylThiophene-3-acetic acidα-AlkylationPotential for di-alkylation; steric hindrance.
Approach 2 Cα – ThiopheneCyclopentylacetic acidCross-Coupling (e.g., Suzuki)Synthesis of α-halo or α-boro cyclopentylacetic acid precursor.

An alternative disconnection strategy is to break the Cα-(thiophen-3-yl) bond. This approach leads to a thiophen-3-yl anion or organometallic species and an α-substituted cyclopentylacetic acid cation as synthons. The practical chemical precursors would be a 3-halothiophene (e.g., 3-bromothiophene) or thiophene-3-boronic acid, and an α-halo-cyclopentylacetic acid ester or a related derivative.

This pathway focuses on forming the aryl-alkyl bond in a key step. A powerful method for achieving this transformation is through transition metal-catalyzed cross-coupling reactions. rsc.org For instance, an organometallic reagent derived from 3-bromothiophene (B43185) could be coupled with an ester of 2-bromo-2-cyclopentylacetic acid.

Multi-step Synthetic Strategies and Reaction Sequence Optimization

Building on the retrosynthetic analysis, multi-step synthetic sequences can be designed and optimized. The choice of pathway often depends on the availability of starting materials, reaction efficiency, and the need for stereochemical control.

The α-carbon in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. For many applications, particularly in pharmacology, it is often necessary to synthesize a single enantiomer. Stereoselective synthesis can be achieved through several methods:

Chiral auxiliaries: A chiral auxiliary can be attached to a precursor, such as thiophene-3-acetic acid, to direct the stereochemistry of the α-alkylation step with the cyclopentyl group. The auxiliary is then removed to yield the enantiomerically enriched product.

Asymmetric catalysis: A chiral catalyst can be used to control the stereochemical outcome of a key bond-forming reaction. For example, a chiral phase-transfer catalyst could be employed in the alkylation of the thiophene-3-acetic acid ester.

Resolution: A racemic mixture of the final product or a late-stage intermediate can be separated into its constituent enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Organometallic coupling reactions are powerful tools for constructing C-C bonds. rsc.org The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst, is particularly versatile and tolerant of many functional groups. libretexts.orgmdpi.com

In the context of the cyclopentyl-substituted acetic acid pathway, a Suzuki-Miyaura reaction could be employed. This would typically involve the coupling of thiophene-3-boronic acid with an ester of 2-bromo-2-cyclopentylacetic acid. The reaction is performed in the presence of a palladium catalyst and a base. mdpi.com Optimization of this reaction would involve screening different catalysts, ligands, bases, and solvents to maximize the yield and minimize side products. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

Component Examples Function
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ mdpi.comCatalyzes the cross-coupling cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and neutralizes acid produced.
Solvent Toluene, Dioxane, DME, Water mixturesSolubilizes reactants and facilitates the reaction.
Aryl Boron Species Thiophene-3-boronic acidSource of the thiophene-3-yl group.
Organohalide Ethyl 2-bromo-2-cyclopentylacetateSource of the cyclopentylacetic acid scaffold.

The final step in many synthetic routes to carboxylic acids is the hydrolysis of a precursor functional group, such as an ester or a nitrile. This transformation is frequently catalyzed by acid. rsc.org For example, if the synthesis yields methyl or ethyl 2-cyclopentyl-2-(thiophen-3-yl)acetate, the final carboxylic acid can be obtained by heating the ester in the presence of an aqueous acid like hydrochloric acid or sulfuric acid. wikipedia.org

Alternatively, if the synthesis proceeds through a nitrile intermediate (e.g., 2-cyclopentyl-2-(thiophen-3-yl)acetonitrile), acid-catalyzed hydrolysis provides another route to the desired carboxylic acid. This method involves heating the nitrile with a strong acid, which protonates the nitrogen atom and facilitates nucleophilic attack by water, leading to the carboxylic acid and an ammonium (B1175870) salt after workup. Acetic acid itself can sometimes be used as a catalyst in certain acylation and amidation reactions. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The development of sustainable synthetic routes is a cornerstone of modern pharmaceutical and chemical manufacturing. For a molecule like this compound, this involves reimagining traditional synthetic pathways to align with the twelve principles of green chemistry. Key areas of focus include the selection of solvents, the efficiency of the reaction conditions, and the nature of the catalysts employed.

A primary goal in green synthesis is the reduction or elimination of volatile organic compounds (VOCs), which pose environmental and health risks. nih.gov The synthesis of thiophene derivatives is increasingly exploring solvent-free conditions to achieve this. nih.gov

Solvent-free, or neat, reactions can be carried out using only the reactants, sometimes incorporated into solid matrices like clays (B1170129) or zeolites. researchgate.net Another green approach is mechanochemistry, where mechanical force, such as high-speed ball milling, initiates chemical reactions in a solvent-free environment. nih.govresearchgate.net For the synthesis of thiophene precursors, one-pot multicomponent reactions conducted at elevated temperatures (e.g., 65 °C) without any solvent have proven highly effective, reducing the number of synthetic steps and minimizing waste. nih.gov

Where a solvent is necessary, the focus shifts to environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity and availability. organic-chemistry.org Research into the synthesis of thiophene derivatives has demonstrated the viability of aqueous solutions, sometimes in combination with additives, to facilitate reactions that would traditionally be performed in hazardous organic solvents. organic-chemistry.org

Table 1: Comparison of Hypothetical Reaction Conditions for Thiophene Synthesis
ParameterTraditional MethodGreen Alternative
SolventDichloromethane, Benzene (B151609)Solvent-Free (Mechanochemistry) or Water
Reaction TypeMulti-step synthesis with isolation of intermediatesOne-pot multicomponent reaction
Energy InputProlonged heating/refluxMicrowave irradiation or mechanical grinding
ByproductsSolvent waste, stoichiometric reagent wasteMinimal, often recyclable (e.g., acetic acid)

Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction efficiency and reduce waste by using substoichiometric amounts of a catalyst instead of stoichiometric reagents. acs.org In the context of synthesizing precursors for this compound, such as cyclopentyl thienyl ketones, catalyst development has been crucial.

The Friedel-Crafts acylation, a key reaction for attaching the cyclopentyl group to the thiophene ring, traditionally requires large amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). google.comgoogle.com These catalysts are often difficult to separate from the reaction mixture and generate significant hazardous waste. google.com

Research has focused on developing greener catalytic systems. Innovations include:

Solid, Heterogeneous Catalysts: The use of solid catalysts simplifies product purification and allows for catalyst recovery and reuse. Graphite has been successfully employed as a mild and ecologically friendly catalyst for the reaction between cyclopentanecarboxylic acid chloride and thiophene. google.com This approach offers an easier work-up, requiring only simple filtration. google.com

Zeolite Catalysts: Zeolites, such as the C25 molecular sieve, have been used as highly active and selective catalysts for the acylation of thiophene in solvent-free conditions. These catalysts are environmentally friendly, easily regenerated, and can potentially replace traditional Lewis and Brønsted acids. researchgate.net

These advancements in catalysis not only improve the yield and selectivity of the reaction but also significantly lower the environmental impact by reducing waste streams contaminated with heavy metals or corrosive acids. google.com

Table 2: Catalyst Performance in the Synthesis of Cyclopentyl 2-Thienyl Ketone (A Key Precursor)
CatalystCatalyst TypeYieldGreen Chemistry AdvantageReference
Stannic Chloride (SnCl₄)Traditional Lewis AcidHighNone (Generates heavy metal waste) google.com
Aluminum Trichloride (AlCl₃)Traditional Lewis AcidHighCheaper than SnCl₄, easier waste stream management google.com
GraphiteHeterogeneous SolidHigh (98% purity reported for crude product)Mild, ecologically friendly, recoverable by filtration, avoids heavy metal waste google.com
C25 ZeoliteHeterogeneous SolidUp to 99% conversionHigh activity, good selectivity, reusable, environmentally friendly researchgate.net

Chemical Transformations and Reactivity Profiling of 2 Cyclopentyl 2 Thiophen 3 Yl Acetic Acid

Functional Group Interconversions on the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site for many chemical transformations, serving as a versatile handle for derivatization.

The carboxylic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry for modifying a compound's physicochemical properties.

Esterification: The formation of esters from 2-Cyclopentyl-2-(thiophen-3-yl)acetic acid can be achieved through several standard methods. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, is a common approach. Alternatively, the acid can be reacted with an alkyl halide in the presence of a non-nucleophilic base. For more sensitive substrates, coupling agents can be employed.

Amide Bond Formation: The synthesis of amides requires the activation of the carboxylic acid, as the direct reaction with an amine is generally unfavorable. researchgate.net The most common method involves converting the carboxylic acid into a more reactive intermediate. This can be done in situ using coupling reagents. researchgate.netfishersci.co.uk Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve yields. fishersci.co.uk Another class of highly effective reagents includes phosphonium (B103445) salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium salts like HATU. fishersci.co.ukresearchgate.net These reagents react with the carboxylic acid to form a highly reactive activated ester, which is then readily attacked by the amine to form the stable amide bond. researchgate.net

Product TypeReagent(s)General ConditionsResulting Compound
Ester Methanol, H₂SO₄ (cat.)RefluxMethyl 2-cyclopentyl-2-(thiophen-3-yl)acetate
Ethanol, DCC, DMAPRoom TemperatureEthyl 2-cyclopentyl-2-(thiophen-3-yl)acetate
Amide Ammonia, EDC, HOBtRoom Temperature2-Cyclopentyl-2-(thiophen-3-yl)acetamide
Aniline, HATU, DIEARoom TemperatureN-phenyl-2-cyclopentyl-2-(thiophen-3-yl)acetamide

Reduction to Primary Alcohols: The carboxylic acid moiety can be reduced to a primary alcohol, yielding 2-Cyclopentyl-2-(thiophen-3-yl)ethanol. This transformation requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The reaction proceeds via a complex aluminum salt, which is subsequently hydrolyzed with a dilute acid workup to release the alcohol. chemguide.co.uk An alternative and often safer method involves the use of borane (B79455) (BH₃), usually as a THF complex (BH₃·THF). Borane exhibits excellent chemoselectivity for carboxylic acids, reducing them rapidly at room temperature in preference to many other functional groups. libretexts.org

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive towards reducing agents than the starting acid, leading to over-reduction to the alcohol. chemguide.co.uk Therefore, a two-step process is typically employed. First, the carboxylic acid is converted into a derivative with controlled reactivity, such as an acid chloride, an ester, or a Weinreb amide. This derivative can then be reduced to the aldehyde using a less reactive hydride reagent that will not reduce the aldehyde further. For example, the reduction of an acid chloride with a bulky, mild reducing agent like lithium tri-tert-butoxyaluminum hydride at low temperatures can effectively yield the desired aldehyde, 2-Cyclopentyl-2-(thiophen-3-yl)acetaldehyde. Similarly, Weinreb amides can be reduced to aldehydes with reagents like diisobutylaluminium hydride (DIBAL-H). organic-chemistry.org

Target Functional GroupReagent(s)Key ConsiderationsProduct
Primary Alcohol 1. LiAlH₄ in THF; 2. H₃O⁺Powerful, non-selective reagent; reacts violently with water. chemguide.co.uk2-Cyclopentyl-2-(thiophen-3-yl)ethanol
1. BH₃·THF; 2. H₂OHighly chemoselective for carboxylic acids. libretexts.org2-Cyclopentyl-2-(thiophen-3-yl)ethanol
Aldehyde 1. SOCl₂; 2. LiAl(O-t-Bu)₃HRequires conversion to acid chloride first.2-Cyclopentyl-2-(thiophen-3-yl)acetaldehyde
1. Weinreb amide formation; 2. DIBAL-HControlled reduction via an intermediate. organic-chemistry.org2-Cyclopentyl-2-(thiophen-3-yl)acetaldehyde

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SₑAr) reactions. wikipedia.orgmasterorganicchemistry.com The substituent already present on the ring, in this case, the 2-cyclopentylacetic acid group at the 3-position, governs the regioselectivity of subsequent substitutions. The carboxylic acid function is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. In 3-substituted thiophenes, electrophilic attack generally occurs at the C2 and C5 positions. The C5 position is typically favored over the C2 position due to reduced steric hindrance from the adjacent bulky cyclopentylacetic acid substituent.

Common SₑAr reactions applicable to the thiophene ring include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com

Reaction TypeReagent(s)Predicted Major Product
Bromination N-Bromosuccinimide (NBS) in CCl₄2-Cyclopentyl-2-(5-bromo-thiophen-3-yl)acetic acid
Nitration HNO₃ / H₂SO₄2-Cyclopentyl-2-(5-nitro-thiophen-3-yl)acetic acid
Acylation Acetyl chloride, AlCl₃2-Cyclopentyl-2-(2-acetyl-thiophen-3-yl)acetic acid*

*Note: While C5 is generally favored, acylation at C2 can occur, and the regiochemical outcome may depend on specific reaction conditions.

Modifications of the Cyclopentyl Ring

The saturated cyclopentyl ring is the least reactive portion of the molecule. As a cycloalkane, it is generally inert to the ionic reagents used to modify the carboxylic acid and thiophene moieties. Significant modification of this ring typically requires harsh, high-energy conditions characteristic of free-radical reactions. For instance, free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light could potentially introduce a bromine atom onto the cyclopentyl ring, likely at a tertiary carbon if one were available, or a secondary carbon. However, such reactions may lack selectivity and could lead to a mixture of products.

Derivatization for Prodrug and Conjugate Applications

The carboxylic acid group of this compound is an ideal site for creating prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov Ester and amide derivatives are classic examples of prodrugs.

By converting the carboxylic acid to an ester, the polarity of the molecule can be decreased, which may enhance its absorption and ability to cross biological membranes. These ester prodrugs can be designed to be hydrolyzed by esterase enzymes present in the plasma and tissues, releasing the parent carboxylic acid at the site of action. nih.gov Similarly, forming amide conjugates with amino acids or other promoieties can alter the solubility, distribution, and targeting of the parent molecule.

Chemo- and Regioselective Reactions

The presence of multiple functional groups in this compound makes chemo- and regioselectivity crucial considerations in its chemical transformations. nih.gov

Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of others. A prime example is the reduction of the carboxylic acid using borane (BH₃·THF). This reagent selectively reduces the acid to an alcohol without affecting the aromatic thiophene ring, which would be susceptible to reduction under other conditions (e.g., catalytic hydrogenation). libretexts.org

Regioselectivity pertains to the preferential reaction at one position over another. This is most relevant in the electrophilic aromatic substitution of the thiophene ring. As discussed, the directing effect of the 3-substituent channels incoming electrophiles primarily to the C5 position, allowing for the controlled synthesis of specific isomers. mdpi.com Controlling the reaction conditions, such as temperature and the choice of catalyst, can further influence the regiochemical outcome of these transformations. mdpi.com

Advanced Spectroscopic and Chromatographic Elucidation of 2 Cyclopentyl 2 Thiophen 3 Yl Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Cyclopentyl-2-(thiophen-3-yl)acetic acid, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) is used to identify the chemical environment of the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the cyclopentyl group, the methine proton at the chiral center, and the acidic proton of the carboxyl group. The protons of the 3-substituted thiophene ring typically appear as multiplets in the aromatic region (δ 7.0-7.5 ppm). The methine proton (α-proton) adjacent to the carboxyl group would likely appear as a doublet of doublets, coupling to the adjacent cyclopentyl proton. The cyclopentyl protons would produce a series of complex multiplets in the aliphatic region (δ 1.2-2.5 ppm). The carboxylic acid proton is expected to be a broad singlet at the downfield end of the spectrum (δ 10-12 ppm).

¹³C NMR (Carbon NMR) provides information on the different carbon environments. The spectrum would show a characteristic signal for the carbonyl carbon of the carboxylic acid at approximately 170-180 ppm. The carbons of the thiophene ring would resonate in the aromatic region (δ 120-140 ppm). The chiral methine carbon and the carbons of the cyclopentyl ring would appear in the upfield, aliphatic region of the spectrum. journalwjarr.comresearchgate.net

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for definitive structural assignment.

COSY experiments establish correlations between coupled protons, helping to trace the connectivity within the cyclopentyl ring and to link the methine proton to the cyclopentyl group.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Expected ¹H and ¹³C NMR Chemical Shift Assignments

PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Multiplicity
Carboxylic Acid (-COOH)10.0 - 12.0170 - 180Broad Singlet
Thiophene C2-H~7.3~126Multiplet
Thiophene C4-H~7.1~128Multiplet
Thiophene C5-H~7.4~125Multiplet
Chiral Methine (α-C)~3.5~50-55Doublet
Cyclopentyl (-CH-)1.8 - 2.2~40-45Multiplet
Cyclopentyl (-CH₂)1.2 - 1.8~25-35Multiplet

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental formula of this compound and to gain structural insights through its fragmentation pattern.

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), which can be used to confirm the elemental formula (C₁₁H₁₄O₂S). The calculated monoisotopic mass is 210.0715 g/mol .

Fragmentation Analysis: Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, producing a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of carboxylic acids is well-characterized. libretexts.org Key fragmentation pathways for this compound would likely include:

Loss of the carboxyl group: A prominent peak corresponding to the loss of a •COOH radical (45 Da), resulting in an [M-45]⁺ ion. This is often a major fragmentation pathway for carboxylic acids. libretexts.org

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.

Cleavage of the cyclopentyl group: Loss of the C₅H₉• radical (69 Da), leading to an [M-69]⁺ ion.

McLafferty Rearrangement: While less common for this specific structure, it is a potential pathway for some carboxylic acids.

Thiophene Ring Fragmentation: The thiophene ring itself can fragment, although it is relatively stable. nih.gov

Expected Mass Spectrometry Fragmentation Data

m/z ValueProposed Fragment IonNeutral Loss
210[C₁₁H₁₄O₂S]⁺• (Molecular Ion)-
165[M - COOH]⁺•COOH (45 Da)
141[M - C₅H₉]⁺•C₅H₉ (69 Da)
83[C₄H₃S]⁺ (Thiophenyl cation)-
69[C₅H₉]⁺ (Cyclopentyl cation)-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of specific bonds and functional groups. For this compound, the IR spectrum would be dominated by the carboxylic acid moiety.

A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.

C-H stretching vibrations for the cyclopentyl and thiophene groups would appear just below 3000 cm⁻¹.

Vibrations associated with the thiophene ring (C=C and C-S stretching) would be observed in the fingerprint region (below 1600 cm⁻¹). journalwjarr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophores. The primary chromophore in this compound is the thiophene ring. rroij.com Thiophene and its simple derivatives typically exhibit strong absorption bands in the UV region. nii.ac.jpresearchgate.net For a 3-substituted thiophene, an intense π → π* transition is expected, resulting in a maximum absorption wavelength (λ_max) in the range of 230-240 nm. nii.ac.jpresearchgate.net The presence of the cyclopentyl and acetic acid groups, being non-conjugated, would have a minimal effect on the position of this absorption maximum.

Expected Spectroscopic Data

Spectroscopic TechniqueExpected AbsorptionAssociated Functional Group / Chromophore
IR2500-3300 cm⁻¹ (broad)O-H stretch (Carboxylic Acid)
IR1700-1725 cm⁻¹ (strong)C=O stretch (Carboxylic Acid)
IR~2950, ~2870 cm⁻¹C-H stretch (Aliphatic)
UV-Visλ_max ≈ 230-240 nmπ → π* transition (Thiophene Ring)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It would also reveal the molecule's conformation in the solid state, including the relative orientation of the cyclopentyl and thiophene rings with respect to the acetic acid group. A key feature of interest would be the intermolecular interactions. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, and X-ray crystallography would confirm the existence and geometry of such interactions. Furthermore, it would provide unequivocal proof of the relative stereochemistry in the crystal lattice if the compound crystallizes as a racemate.

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

The carbon atom bonded to the cyclopentyl, thiophene, carboxyl, and hydrogen groups is a chiral center, meaning that this compound exists as a pair of enantiomers. Chiral chromatography is the primary technique for separating these enantiomers and assessing the enantiomeric purity of a sample.

The most common method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers. The differential interaction leads to different retention times, allowing for their separation and quantification. libretexts.org CSPs are often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

Alternatively, resolution can be achieved by derivatization. libretexts.orgwikipedia.org The racemic acid can be reacted with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography or by fractional crystallization. libretexts.org After separation, the acid enantiomer can be regenerated by treatment with a strong acid.

The enantiomeric excess (ee) or purity of a sample is determined by integrating the peak areas of the two enantiomers in the chromatogram. This is a critical quality control parameter in fields where the biological activity of the two enantiomers may differ significantly. libretexts.orgresearchgate.net

Computational and Theoretical Investigations of 2 Cyclopentyl 2 Thiophen 3 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of a molecule. These in silico methods provide insights into electronic structure, molecular geometry, and reactivity, guiding further experimental research.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a representative analogue, 3-thiophene acetic acid (3-TAA) , DFT calculations have been performed to understand its electronic behavior. nih.gov The energies of the HOMO and LUMO are critical, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Table 1: Representative Frontier Orbital Energies for a Thiophene (B33073) Acetic Acid Analogue (3-TAA)

Parameter Energy (eV)
EHOMO -6.931
ELUMO -1.091
Energy Gap (ΔE) 5.840

Data derived from DFT/B3LYP calculations on 3-thiophene acetic acid. nih.gov

Conformational Analysis and Energy Minima Identification

Computational methods, often employing DFT or other high-level ab initio calculations, can systematically explore the conformational landscape to locate stable structures. umsl.edu For thiophene derivatives, studies have shown that the planarity and rotational barriers of substituent groups significantly influence the molecular properties. researchgate.net Identifying the global energy minimum conformation is essential for subsequent studies, such as molecular docking, as it represents the most probable structure of the molecule in a biological environment.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein or enzyme. gyanvihar.org These simulations are vital in drug discovery for understanding binding mechanisms and predicting therapeutic potential.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding energy.

For thiophene-based compounds, which are known to exhibit anti-inflammatory and anticancer activities, docking studies have been performed against various targets. nih.govmdpi.com For instance, the analogue 3-thiophene acetic acid (3-TAA) was docked into the active site of human monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. nih.gov The results of such studies provide a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and reveal the specific amino acid residues involved in binding through interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking. nih.gov Thiophene derivatives have been docked against enzymes like cyclooxygenase (COX) and lactate (B86563) dehydrogenase (LDH), with binding energies indicating potential inhibitory activity. nih.govmdpi.com

Table 2: Example Docking Scores of a Thiophene Analogue (3-TAA) with MAO Isozymes

Target Protein Binding Affinity (kcal/mol)
Monoamine Oxidase A (MAO-A) -6.1
Monoamine Oxidase B (MAO-B) -6.6

Data from a molecular docking study of 3-thiophene acetic acid. nih.gov

Analysis of Stereochemical Preferences in Ligand Binding

The 2-Cyclopentyl-2-(thiophen-3-yl)acetic acid molecule contains a chiral center at the carbon atom connecting the cyclopentyl, thiophene, and carboxylic acid groups. This means it can exist as two non-superimposable mirror images, or enantiomers (R and S). Stereochemistry often plays a critical role in pharmacology, as biological macromolecules are chiral and may interact differently with each enantiomer.

Molecular docking simulations can be employed to analyze these stereochemical preferences. By docking both the R- and S-enantiomers into the active site of a target protein, researchers can determine if one enantiomer has a more favorable binding energy or forms more optimal interactions than the other. This in silico analysis helps to explain why one enantiomer may be more biologically active and can guide the synthesis of enantiomerically pure compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process.

The process involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic (e.g., dipole moment, orbital energies), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics. nih.gov Statistical methods, like multiple linear regression, are then used to build a model that links these descriptors to the observed biological activity. researchgate.net

In the context of thiophene analogues, QSAR studies have been successfully applied to predict their anti-inflammatory activity. nih.gov One study on a series of 43 thiophene analogues found that electronic properties, specifically the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment, played a dominant role in modulating anti-inflammatory effects. nih.gov Such models provide valuable insights into the key molecular features required for a desired biological response and can be used to design more potent derivatives of this compound.

Development of Predictive Models for Biological Potency

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. The primary goal of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For a compound like this compound, a QSAR model would be developed by analyzing a set of its structural analogs and their corresponding measured biological potencies against a specific target.

The process involves calculating a variety of molecular descriptors for each analog. These descriptors quantify different aspects of the molecule's physicochemical properties. A hypothetical set of descriptors that would be relevant for a series of analogs of this compound is presented in the table below.

Table 1: Representative Molecular Descriptors for QSAR Modeling

Descriptor Category Specific Descriptor Potential Influence on Biological Potency
Electronic Dipole Moment, Partial Charges Governs electrostatic interactions with the target protein.
Steric Molecular Volume, Surface Area Determines the fit of the molecule within the binding pocket.
Hydrophobic LogP (Octanol-Water Partition Coefficient) Influences membrane permeability and hydrophobic interactions.
Topological Wiener Index, Molecular Connectivity Describes the branching and shape of the molecule.

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov |

Once these descriptors are calculated for a training set of molecules with known activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to generate a predictive equation. This equation can then be used to estimate the biological potency of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. Such models have been successfully applied to various series of thiophene derivatives to predict their anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comnih.gov

Fragment-Based Computational Approaches in Drug Discovery

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening for identifying lead compounds. rug.nlnih.gov This approach begins by screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.gov Computationally, this process can be simulated through virtual screening and molecular docking.

For a molecule like this compound, a computational FBDD approach would involve its deconstruction into constituent fragments. The key fragments would be the cyclopentyl group, the thiophene ring, and the acetic acid moiety.

Cyclopentyl group: Provides a bulky, hydrophobic scaffold.

Thiophene ring: An aromatic heterocycle that can engage in various interactions, including π-stacking and hydrogen bonding (via the sulfur atom's lone pairs). rsc.org Thiophene is a crucial scaffold in many pharmacologically active compounds. nih.govrsc.org

Acetic acid group: A key pharmacophoric feature, often involved in crucial hydrogen bonding or ionic interactions with the target protein.

In a typical FBDD workflow, a library containing these and similar fragments would be computationally screened against the three-dimensional structure of a target protein. bu.edunih.gov Techniques like molecular docking would predict the binding poses and affinities of these fragments in the protein's active site. bu.edu For instance, research on mPGES-1 inhibitors identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform through a virtual fragment screening approach, highlighting the utility of the thiophene acetic acid core in drug design. nih.govfrontiersin.org

Once initial fragment hits are identified and their binding modes confirmed (often through X-ray crystallography), they can be computationally "grown" or "linked" to generate a larger, more potent molecule. astx.commdpi.com Starting with a thiophene-based fragment, computational methods can guide the addition of other groups, such as the cyclopentyl moiety, to enhance binding affinity and optimize physicochemical properties. bu.edu The table below outlines the typical steps in a computational FBDD project.

Table 2: Key Stages in a Computational Fragment-Based Drug Design Workflow

Stage Description Computational Techniques Employed
1. Target Preparation A high-resolution 3D structure of the biological target is obtained and prepared for docking. Homology modeling (if experimental structure is unavailable), protein preparation wizards.
2. Fragment Library Design A virtual library of low-molecular-weight fragments is assembled. Chemical database filtering, diversity analysis.
3. Virtual Fragment Screening The fragment library is docked into the target's binding site to identify potential binders. Molecular docking simulations, free energy calculations.
4. Hit Validation & Elaboration Promising fragments are prioritized. Computational strategies are used to evolve fragments into larger lead compounds. Binding pose analysis, fragment growing, fragment linking, scaffold hopping. bu.eduastx.com

| 5. Potency Prediction | The binding affinity of the newly designed, larger molecules is predicted. | MM/PBSA or MM/GBSA calculations, free energy perturbation (FEP). |

Through these iterative cycles of design, prediction, and optimization, fragment-based computational approaches provide a rational and resource-efficient strategy to leverage the structural components of this compound for the discovery of novel therapeutics.

Exploration of Bioactivity Profiles of 2 Cyclopentyl 2 Thiophen 3 Yl Acetic Acid and Its Analogs

Investigations into Enzyme Modulation Potential

The thiophene (B33073) ring is a recognized privileged structure in medicinal chemistry, found in numerous compounds evaluated for their ability to modulate enzyme activity. mdpi.com Analogs of 2-Cyclopentyl-2-(thiophen-3-yl)acetic acid have been investigated for their effects on several key enzymes involved in inflammation and bacterial replication.

Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition in Cellular and Cell-Free Assays

Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme responsible for producing prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. frontiersin.orgrsc.org As an inducible enzyme that is upregulated during inflammatory conditions, mPGES-1 is a significant target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. rsc.orgnih.gov

Research has identified the 2-(thiophen-2-yl)acetic acid scaffold as a suitable chemical platform for developing potent mPGES-1 inhibitors. frontiersin.orgnih.gov Through a fragment-based screening approach followed by chemical synthesis, a series of analogs were developed and evaluated. nih.gov Specific derivatives, such as 2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acid, demonstrated selective inhibitory activity against mPGES-1 in the low micromolar range. nih.gov Docking studies revealed that these compounds fit within the catalytic pocket of the enzyme, with the acetic acid portion and the thiophene ring making important van der Waals contacts with key amino acid residues. nih.gov The inhibition of mPGES-1 by these analogs selectively affects the production of PGE2 that is upregulated under pathological conditions, without altering the levels of other important prostanoids. frontiersin.org

Compound AnalogTarget EnzymeAssay TypeObserved ActivitySource
2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acidmPGES-1Cellular & Cell-FreeInhibition in the low micromolar range nih.gov
4-phenyl-(thiophen-2-yl)acetic acid derivativesmPGES-1Cell-Free (Docking)Predicted binding to catalytic pocket nih.gov

Exploration of Other Eicosanoid Pathway Enzymes (e.g., 5-Lipoxygenase)

The eicosanoid pathway involves multiple enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which produce a variety of inflammatory mediators. encyclopedia.pub 5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.gov Compounds that can dually inhibit both COX and 5-LOX pathways are of significant therapeutic interest. nih.gov

The thiophene scaffold is present in various molecules designed as anti-inflammatory agents, including those that inhibit 5-LOX. mdpi.com In one in vitro study, a thiophene-based compound was identified as having a potent inhibitory effect on the 5-LOX enzyme, with a reported half-maximal inhibitory concentration (IC50) of 29.2 µM. mdpi.com This finding suggests that the broader class of thiophene derivatives, including analogs of this compound, may possess the potential to modulate enzymes in the lipoxygenase pathway.

Compound Analog ClassTarget EnzymeAssay TypeReported IC50Source
Substituted Thiophene Derivative5-Lipoxygenase (5-LOX)In Vitro29.2 µM mdpi.com

DNA Gyrase Inhibitory Activity in Bacterial Systems

DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA, making it a well-established and valuable target for antibacterial agents. mdpi.com A class of antibacterial compounds featuring a thiophene core has been identified that targets DNA gyrase through a unique mechanism. nih.govnih.gov One such lead compound, a thiophene carboxamide derivative, was found to be an inhibitor of E. coli DNA gyrase with an IC50 of 5 µg/mL. nih.gov

Unlike fluoroquinolone antibiotics, which target the catalytic site, these thiophene antibacterials function as allosteric inhibitors. nih.govnih.gov X-ray crystallography has shown that they bind to a novel protein pocket remote from the DNA and the active site. nih.govnih.gov This binding stabilizes the gyrase-DNA cleavage complex, ultimately inhibiting bacterial growth. nih.gov The discovery of this allosteric site on DNA gyrase that can be targeted by thiophene-based molecules presents a distinct opportunity for the development of new antibacterial agents. nih.govresearchgate.net

Compound AnalogTarget EnzymeMechanismReported IC50Source
N-(2-amino-1-phenylethyl)-4-(1H,2H,3H-pyrrolo[2,3-β]pyridin-3-yl)thiophene-2-carboxamideE. coli DNA GyraseAllosteric Inhibition5 µg/mL nih.gov

Cyclophilin B Inhibition

Cyclophilins are a family of proteins that play a crucial role in protein folding and cellular signaling. acs.org Cyclophilin B (CypB), in particular, has been implicated in the pathophysiology of certain diseases, making it a potential therapeutic target. acs.org The development of isoform-selective cyclophilin inhibitors is an area of active research. acs.org

In the course of designing novel, selective, small-molecule inhibitors for cyclophilin B, various heterocyclic moieties have been evaluated computationally for their potential to bind to the protein surface. acs.org During these in silico studies, modifications to a lead compound were explored, including the substitution of a core ring with different variants. acs.org In this context, it was predicted that incorporating a thiophene ring would result in a moderate loss of binding affinity for CypB compared to other heterocyclic rings like thiadiazole or thiazole. acs.org This suggests that the thiophene scaffold may not be optimal for potent inhibition of Cyclophilin B.

Receptor Ligand Binding Studies (Non-Clinical)

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. Thiophene-containing structures have been evaluated as ligands for various receptor families.

Screening for G-Protein Coupled Receptor (GPCR) Modulation (e.g., S1P1 receptor, based on related structures)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a vast array of physiological processes. nih.gov The sphingosine-1-phosphate receptor 1 (S1P1) is a GPCR that plays a critical role in regulating the recirculation of lymphocytes, and its modulation is a validated strategy in the treatment of autoimmune diseases like multiple sclerosis. nih.govmdpi.com

Medicinal chemistry programs have successfully identified potent and selective S1P1 receptor agonists based on a thiophene core structure. researchgate.net These thiophene derivatives were shown to be orally active and effective in preclinical studies, causing a reduction in blood lymphocyte counts in rats. researchgate.net Although subsequent research efforts sometimes focused on replacing the thiophene with other heterocycles like pyridine (B92270) to optimize pharmacokinetic properties, the initial discovery highlights the suitability of the thiophene scaffold for designing ligands that bind to and activate the S1P1 receptor. researchgate.net

Ligand-Binding Assays in Isolated Systems

Detailed ligand-binding assay data for this compound and its direct analogs are not prominently reported in the available scientific literature. However, studies on related thiophene derivatives suggest mechanisms of action that involve binding to specific biological targets. For instance, certain thiophene-based ligands have been designed to interact with amyloid-β (Aβ) plaques, indicating their potential in the diagnosis and study of Alzheimer's disease. These fluorescent ligands exhibit differential binding to Aβ deposits, which can be quantified to understand the structural variations of these pathological hallmarks. acs.orgnih.gov

Furthermore, computational studies on 3-thiophene acetic acid have explored its molecular docking behavior with human monoamine oxidase (MAO-A and MAO-B), suggesting a potential inhibitory activity. nih.gov Such in silico analyses provide a foundation for future experimental ligand-binding assays to quantify the binding affinity and selectivity of these compounds for their enzymatic targets. While these studies point towards the potential for thiophene acetic acid derivatives to act as ligands for biologically significant receptors and enzymes, specific quantitative binding data from isolated systems remains an area for further investigation.

Antimicrobial Activity Evaluation (In Vitro)

Thiophene derivatives have demonstrated notable antimicrobial properties, with various analogs exhibiting activity against a range of bacterial and fungal pathogens.

Heterocyclic amides derived from 2-thiophene acetic acid have been synthesized and evaluated for their antibacterial activity. Some of these compounds exhibited significant efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed better activity against Staphylococcus aureus, Enterococcus faecalis, and Pseudomonas aeruginosa compared to the standard antibiotic amoxicillin. The minimum inhibitory concentration (MIC) is a key parameter in these studies, quantifying the lowest concentration of a compound that inhibits visible bacterial growth.

Compound/AnalogStaphylococcus aureus (MIC in µg/mL)Enterococcus faecalis (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
Amide Derivative I 62.562.5125
Amide Derivative III 125125250
Amoxicillin (Standard) 250250>500

This table is generated based on data from similar thiophene derivative studies and is for illustrative purposes.

Further research into thiophene-2-carboxamide derivatives has also revealed promising antibacterial activity. Specific analogs have shown potent inhibition of Gram-positive strains like S. aureus and Bacillus subtilis, as well as the Gram-negative bacterium P. aeruginosa. nih.gov The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the thiophene ring.

The antifungal potential of thiophene derivatives has been explored against various fungal species. For instance, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration. Several of these compounds demonstrated potent antifungal activity against a panel of phytopathogenic fungi. nih.govbohrium.com

Compound/AnalogSclerotinia sclerotiorum (EC50 in mg/L)
Analog 4b 1.1
Analog 4g 0.8
Analog 4h 0.5
Analog 4i 0.140 ± 0.034
Analog 5j 0.9
Boscalid (Standard) 0.645 ± 0.023

This table is generated based on data from studies on thiophene carboxamide derivatives and is for illustrative purposes. nih.govbohrium.com

These findings highlight that specific structural modifications to the thiophene scaffold can lead to compounds with superior antifungal efficacy compared to existing commercial fungicides.

Anticancer Activity Screening (In Vitro Cell Line Models)

A significant body of research has focused on the anticancer properties of thiophene derivatives, revealing their ability to inhibit cancer cell growth and induce cell death through various mechanisms.

Thiophene carboxamide derivatives have been identified as promising anticancer agents, with some analogs exhibiting potent cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency. Studies have reported IC50 values in the low micromolar range for certain thiophene carboxamides against cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). mdpi.com

Compound/AnalogHepG2 (IC50 in µM)MCF-7 (IC50 in µM)HCT-116 (IC50 in µM)
Thiophene Carboxamide 2b 15.2325.675.46
Thiophene Carboxamide 2d 22.1433.418.85
Thiophene Carboxamide 2e 18.9228.1912.58
Doxorubicin (Standard) 0.891.230.56

This table is generated based on data from studies on phenyl-thiophene-carboxamide compounds and is for illustrative purposes. mdpi.com

Furthermore, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives have shown interesting antiproliferative potential against MCF-7 and HepG-2 cancer cell lines, with IC50 values ranging from 23.2 to 95.9 µM. nih.gov

Thiophene derivatives have been shown to exert their anticancer effects by interfering with the cell cycle and inducing apoptosis (programmed cell death).

Flow cytometric analysis of breast cancer cells (MCF-7) treated with a benzo[b]thiophene derivative (Compound 4) at its IC50 concentration (23.2 µM) for 48 hours revealed a significant impact on cell cycle progression. The treatment led to a 1.48-fold increase in the G2/M phase cell population (25.56% compared to 17.23% in control cells) and a 1.39-fold increase in the S phase population (23.38% compared to 16.76% in control cells). nih.gov This indicates that the compound arrests the cell cycle at these phases, preventing cancer cell proliferation.

In addition to cell cycle arrest, this same compound was found to induce apoptosis in MCF-7 cells. After a 48-hour treatment, there was a 26.86% reduction in cell viability. The percentage of cells in early apoptosis (Annexin V positive, Propidium Iodide negative) increased by 2.3-fold compared to untreated control cells. nih.gov

Other studies on different thiophene derivatives have corroborated these findings. For example, certain 2-amino thiophene derivatives were found to act as cytostatic agents in HeLa cells by interfering with cell cycle phases. bohrium.com Novel thiophene carboxamide scaffolds have also been shown to induce apoptosis in various cancer cell lines, confirmed by the activation of key apoptotic proteins like caspases 3 and 7. mdpi.com The ability of these compounds to trigger programmed cell death is a crucial aspect of their potential as anticancer agents.

Structure Activity Relationship Sar Studies of 2 Cyclopentyl 2 Thiophen 3 Yl Acetic Acid Derivatives

Impact of Substitutions on the Cyclopentyl Ring on Biological Activities

The cyclopentyl group in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Alterations to this ring can modulate lipophilicity, steric interactions with the biological target, and metabolic stability.

Based on studies of other bioactive molecules, substitutions on the cyclopentyl ring of 2-Cyclopentyl-2-(thiophen-3-yl)acetic acid could be hypothesized to have the following effects:

Introduction of Small Alkyl Groups: Adding methyl or ethyl groups could enhance lipophilicity, potentially improving membrane permeability. However, the position of the substitution would be critical to avoid steric hindrance at the binding site of a target protein.

Introduction of Polar Groups: The addition of hydroxyl (-OH) or amino (-NH2) groups would increase hydrophilicity. This could alter the solubility of the compound and introduce new hydrogen bonding interactions with a biological target, which might enhance potency or selectivity.

Ring Conformation: The cyclopentyl ring is not planar and exists in various conformations (envelope and twist). Substituents can influence the preferred conformation, which in turn can affect how the entire molecule fits into a binding pocket.

A study on [(cycloalkylmethyl)phenyl]acetic acid derivatives, for instance, revealed that modifications to the cycloalkyl ring, such as the introduction of a keto group on a cyclopentyl ring, led to potent analgesic and anti-inflammatory activities mdpi.com. This suggests that functionalization of the cyclopentyl ring in this compound could be a promising strategy for modulating its biological profile.

Table 1: Hypothetical Impact of Cyclopentyl Ring Substitutions

SubstitutionPredicted Effect on LipophilicityPotential Impact on Biological Activity
Methyl, EthylIncreaseMay enhance membrane permeability; potential for steric clash.
Hydroxyl, AminoDecreaseMay improve solubility and introduce new binding interactions.
CarbonylIncrease in polarityCould introduce key interactions, as seen in related anti-inflammatory agents. mdpi.com

Influence of Substitutions on the Thiophene (B33073) Ring on Biological Activities

The thiophene ring is a common scaffold in medicinal chemistry, and its substitution patterns are known to be critical for biological activity. nih.gov For this compound, substitutions on the thiophene ring could modulate electronic properties, metabolic stability, and direct interactions with a target.

Position of Substitution: The thiophene ring has two available positions for substitution (positions 2, 4, and 5, with the acetic acid at position 3). The location of a substituent will determine its spatial relationship with the other parts of the molecule and the target.

Electron-Donating and Electron-Withdrawing Groups: The electronic nature of substituents can influence the reactivity of the thiophene ring and its ability to participate in pi-stacking or other electronic interactions. For example, in a series of thiophene-3-carboxamide (B1338676) derivatives, different substituents on the thiophene ring were crucial for their activity as VEGFR-2 inhibitors nih.gov.

Halogenation: Introduction of halogens (F, Cl, Br) can alter lipophilicity and metabolic stability, and in some cases, introduce specific halogen bonds with the target protein.

Research on other thiophene-containing compounds has demonstrated that even small changes to the substitution pattern can lead to significant changes in biological activity, including antibacterial, antiviral, and anti-inflammatory effects researchgate.net.

Role of the Acetic Acid Moiety in Molecular Recognition and Activity

The acetic acid group is a key feature of many biologically active compounds, particularly in the class of non-steroidal anti-inflammatory drugs (NSAIDs) where it often serves as a crucial binding element. orientjchem.orgnih.gov

For this compound, the carboxylic acid moiety is expected to be a primary point of interaction with biological targets. At physiological pH, the carboxylic acid will be deprotonated to a carboxylate anion, which can form strong ionic bonds or hydrogen bonds with positively charged or polar residues (e.g., arginine, lysine (B10760008), or histidine) in an enzyme's active site or a receptor's binding pocket.

The distance and spatial orientation of the acidic center relative to the other lipophilic parts of the molecule (the cyclopentyl and thiophene rings) are critical for activity in many arylalkanoic acids. pharmacy180.com Modification of the acetic acid group, for example, by converting it to an ester or an amide, would likely have a profound impact on biological activity by altering its ability to form these key interactions.

Stereochemical Implications on Biological Potency and Selectivity

The central carbon atom to which the cyclopentyl, thiophenyl, and carboxylic acid groups are attached is a chiral center. Therefore, this compound can exist as two enantiomers (R and S). It is well-established in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates.

This stereoselectivity is a hallmark of the 2-arylpropionic acid class of NSAIDs, where the (S)-enantiomer is typically the active inhibitor of cyclooxygenase enzymes, while the (R)-enantiomer is often inactive or significantly less potent. nih.gov In many cases, the inactive (R)-enantiomer can undergo in vivo metabolic inversion to the active (S)-enantiomer.

Therefore, it is highly probable that the biological activity of this compound would be stereoselective. The two enantiomers would likely exhibit different potencies and potentially different biological activities or side-effect profiles. The precise stereochemical requirements would depend on the specific three-dimensional structure of the binding site of its biological target.

Pharmacophore Elucidation and Ligand Design Principles

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be recognized by a specific biological target. mdpi.com For this compound, a hypothetical pharmacophore could be defined by:

A Hydrogen Bond Acceptor/Anionic Center: The carboxylate group.

Two Hydrophobic/Aromatic Regions: The cyclopentyl and thiophene rings.

The spatial arrangement of these three features would be crucial for activity. Ligand design based on this scaffold would involve modifying the size and nature of the hydrophobic groups and the position of the acidic center to optimize interactions with a target.

Pharmacophore modeling of other thiophene derivatives has been successfully used to identify key structural features for activity. For example, studies on thiophene carboxamide derivatives have used molecular docking and pharmacophore modeling to understand their binding to tubulin and design new anticancer agents. nih.gov A similar approach could be applied to a series of this compound analogs to elucidate the key features for a desired biological activity and to guide the design of new, more potent, and selective compounds.

Derivatives and Analog Design Strategies for 2 Cyclopentyl 2 Thiophen 3 Yl Acetic Acid

Synthesis of Homologs and Isomers

The synthesis of homologs and isomers of 2-Cyclopentyl-2-(thiophen-3-yl)acetic acid is fundamental to understanding the impact of steric bulk and spatial arrangement on biological activity. Homologs can be prepared by varying the size of the cycloalkyl group, while isomers can be synthesized by altering the substitution pattern of the thiophene (B33073) ring.

Homolog Synthesis: The synthesis of homologs typically involves the substitution of the cyclopentyl group with other cycloalkyl moieties such as cyclobutyl, cyclohexyl, or cycloheptyl groups. A general synthetic route can commence with the appropriate cycloalkyl halide and thiophen-3-ylacetonitrile. The α-carbon of thiophen-3-ylacetonitrile can be deprotonated with a strong base like sodium hydride or lithium diisopropylamide (LDA) to form a nucleophilic carbanion. This carbanion can then undergo nucleophilic substitution with the corresponding cycloalkyl halide to yield the α-cycloalkyl-α-(thiophen-3-yl)acetonitrile. Subsequent acidic or basic hydrolysis of the nitrile group affords the desired carboxylic acid homolog.

Isomer Synthesis: Positional isomers, such as 2-Cyclopentyl-2-(thiophen-2-yl)acetic acid, can be synthesized using similar methodologies, starting with the corresponding thiophene-2-ylacetic acid or its nitrile precursor. google.com The choice of starting material dictates the final position of the thiophene ring attachment. The synthesis of 2-thienylacetic acid itself can be achieved through various methods, including the Willgerodt-Kindler reaction of 2-acetylthiophene, followed by hydrolysis. researchgate.net An alternative approach involves the acylation of thiophene with acetic anhydride (B1165640), followed by an oxidation rearrangement and hydrolysis. researchgate.net

A plausible synthetic scheme for a homolog, 2-Cyclohexyl-2-(thiophen-3-yl)acetic acid, is outlined below:

StepReactantsReagentsProduct
1Thiophen-3-ylacetonitrile, Cyclohexyl bromideSodium Hydride (NaH), Tetrahydrofuran (B95107) (THF)2-Cyclohexyl-2-(thiophen-3-yl)acetonitrile
22-Cyclohexyl-2-(thiophen-3-yl)acetonitrileHydrochloric Acid (HCl), Water (H₂O), Heat2-Cyclohexyl-2-(thiophen-3-yl)acetic acid

This table illustrates a two-step process for the synthesis of a cyclohexyl homolog, a common strategy for generating homologous series for SAR studies.

Incorporation of Diverse Heterocyclic and Carbocyclic Scaffolds

To explore a wider chemical space and potentially discover novel biological activities, diverse heterocyclic and carbocyclic scaffolds can be incorporated into the this compound core. Thiophene itself is a privileged scaffold in medicinal chemistry due to its diverse biological attributes. nih.govrsc.orgnih.gov This can be achieved by functionalizing either the thiophene ring or the cyclopentyl moiety, or by using the carboxylic acid as a handle for further chemical transformations.

One common strategy is the use of cross-coupling reactions, such as the Suzuki or Stille coupling, on a halogenated derivative of the parent compound. For instance, bromination of the thiophene ring at the 2- or 5-position would provide a synthetic handle for the introduction of a wide array of aryl, heteroaryl, or vinyl groups. These reactions are typically catalyzed by palladium complexes and allow for the creation of a library of analogs with diverse electronic and steric properties.

The carboxylic acid moiety can be converted into other functional groups that can serve as precursors for the synthesis of new heterocyclic rings. For example, conversion to an acid chloride followed by reaction with a substituted hydrazine (B178648) could lead to the formation of oxadiazoles. Alternatively, reaction with a 1,2-diamine could yield benzimidazoles.

The following table provides examples of diverse scaffolds that could be incorporated and the potential synthetic strategies:

Scaffold to be IncorporatedPosition of IncorporationSynthetic Strategy
Pyridine (B92270)Thiophene ringSuzuki coupling of a bromo-substituted derivative with a pyridineboronic acid
PyrazoleAcetic acid moietyConversion of the carboxylic acid to a β-ketoester, followed by condensation with hydrazine
N-Aryl PyrimidineThiophene ringBuchwald-Hartwig amination of a bromo-substituted derivative with an amino-aryl pyrimidine
BenzofuranThiophene ringPalladium-catalyzed C-H activation/annulation with a substituted phenol

These strategies enable the generation of a rich diversity of molecular architectures, which is crucial for scaffold hopping and lead optimization in drug discovery. nih.gov

Bioisosteric Replacements for Enhanced Biological Performance

Bioisosterism is a powerful strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound, such as its size, shape, electronic distribution, and lipophilicity, to enhance its biological activity, selectivity, and pharmacokinetic profile. sci-hub.se For this compound, bioisosteric replacements can be considered for the thiophene ring, the cyclopentyl group, and the carboxylic acid moiety.

Cyclopentyl Group Bioisosteres: The cyclopentyl group is a lipophilic moiety that can be replaced by other cyclic or acyclic aliphatic groups. Common bioisosteres for the cyclopentyl group include cyclobutane (B1203170), cyclohexane, and bicyclic systems like bicyclo[1.1.1]pentane. nih.govtcichemicals.com Acyclic replacements such as isopropyl or tert-butyl groups can also be considered. These modifications can impact the compound's conformational flexibility and its fit within a biological target's binding pocket. For example, replacing a cyclopentyl group with a cyclobutane can reduce lipophilicity and potentially improve metabolic stability. nih.gov

Carboxylic Acid Bioisosteres: The carboxylic acid group is often associated with poor oral bioavailability and rapid metabolism. Therefore, its replacement with a suitable bioisostere is a common strategy in drug design. u-tokyo.ac.jp Common carboxylic acid bioisosteres include tetrazole, hydroxamic acid, acylsulfonamide, and cyclopentane-1,2-dione. researchgate.net These groups can mimic the acidic proton and hydrogen bonding capabilities of the carboxylic acid while offering improved pharmacokinetic properties.

Original MoietyBioisosteric ReplacementRationale for Replacement
ThiophenePyridineIntroduce a hydrogen bond acceptor, alter basicity and solubility. cambridgemedchemconsulting.com
ThiopheneFuranModulate electronic properties and metabolic stability. cambridgemedchemconsulting.com
CyclopentylCyclohexylIncrease lipophilicity and explore larger binding pockets.
CyclopentylCyclobutaneDecrease lipophilicity and potentially improve metabolic stability. nih.gov
Carboxylic AcidTetrazoleImprove metabolic stability and oral bioavailability while maintaining acidity. tcichemicals.com
Carboxylic AcidAcylsulfonamideEnhance cell permeability and modulate pKa. researchgate.net

Design of Conformationally Constrained Analogs

Reducing the conformational flexibility of a molecule can lead to a more favorable entropy of binding to its biological target, resulting in increased potency and selectivity. For this compound, several strategies can be employed to introduce conformational constraints.

One approach is to incorporate the cyclopentyl ring into a larger, more rigid bicyclic or spirocyclic system. For example, replacing the cyclopentyl group with a bicyclo[2.2.1]heptyl (norbornyl) or a spiro[3.3]heptyl moiety would significantly restrict the rotational freedom around the bond connecting the ring system to the α-carbon.

Another strategy involves creating a covalent linkage between the cyclopentyl and thiophene rings. This could be achieved by introducing functional groups on both rings that can be cyclized to form a new ring, thereby locking the relative orientation of the two moieties. For instance, a Friedel-Crafts acylation reaction could be used to form a new ring between the thiophene and a functionalized cyclopentyl ring.

Furthermore, the introduction of double bonds or the incorporation of the α-carbon into a new ring system can also serve to rigidify the molecule. For example, the synthesis of an analog where the α-carbon and the cyclopentyl ring are part of an indane-like system would significantly reduce the number of rotatable bonds.

These strategies aim to pre-organize the molecule into a conformation that is optimal for binding to its target, thus minimizing the entropic penalty upon binding.

Peptide and Peptidomimetic Conjugates of the Acetic Acid Moiety

Conjugating the acetic acid moiety of this compound to peptides or peptidomimetics can be a valuable strategy to enhance its therapeutic potential. acs.org This approach can improve targeting to specific tissues or cells, increase solubility, and modulate the pharmacokinetic profile of the parent molecule.

Peptide Conjugation: The carboxylic acid group provides a convenient handle for conjugation to the N-terminal amine or the side-chain amine of a lysine (B10760008) residue in a peptide. This is typically achieved through the formation of an amide bond using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS). neulandlabs.comresearchgate.net The choice of peptide sequence can be tailored to achieve specific goals, such as targeting a particular receptor or enhancing cell penetration. Fatty acids can also be conjugated to peptides to prolong their half-life. molecularcloud.orgcreative-peptides.com

The following table summarizes common methods for peptide conjugation:

Conjugation MethodReactive Groups InvolvedCoupling ReagentsLinkage Formed
Carbodiimide CouplingCarboxylic acid, Primary amineEDC, NHSAmide bond
Active Ester MethodN-hydroxysuccinimide ester, Primary amine-Amide bond
Thiol-Maleimide CouplingThiol (from cysteine), Maleimide-Thioether bond

These conjugation strategies open up possibilities for creating hybrid molecules that combine the desirable properties of the small molecule with the specific functionalities of peptides and peptidomimetics.

Future Research Directions and Translational Potential Non Clinical

Elucidation of Novel Biological Targets and Pathways

A primary objective in the preclinical development of 2-Cyclopentyl-2-(thiophen-3-yl)acetic acid is the identification of its molecular targets and the signaling pathways it modulates. Thiophene-based compounds are known to interact with a variety of biological targets, suggesting several avenues for investigation. nih.govmdpi.com For instance, many thiophene (B33073) derivatives exhibit anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). scispace.comnih.gov Additionally, recent studies on benzo[b]thiophene derivatives have revealed inhibitory activity against the RhoA/ROCK pathway, which is crucial in cancer cell proliferation and metastasis. nih.gov

Future research should employ a combination of computational and experimental approaches to identify the targets of this compound. In silico methods, such as molecular docking and artificial intelligence-powered prediction tools like SuperPred, can screen the compound against libraries of known protein structures to generate a list of potential binding partners. mdpi.com These computational hits can then be validated experimentally through techniques like differential scanning fluorimetry, surface plasmon resonance, or enzymatic assays.

Once a primary target is validated, subsequent studies should focus on elucidating the downstream signaling pathways. This would involve treating relevant cell lines with the compound and using techniques such as Western blotting, qPCR, and proteomics to analyze changes in protein expression and phosphorylation states within the implicated pathways.

Table 1: Potential Biological Targets and Pathways for Investigation

Potential Target ClassSpecific Example(s)Associated PathwayPotential Therapeutic Area
Inflammatory EnzymesCOX-1, COX-2, 5-LOXArachidonic Acid MetabolismInflammation, Pain
GTPasesRhoARhoA/ROCK SignalingOncology (Metastasis)
Bacterial EnzymesVarious (e.g., DNA gyrase)Bacterial Cell Wall Synthesis / DNA ReplicationInfectious Diseases
Fungal EnzymesVarious (e.g., lanosterol (B1674476) 14α-demethylase)Ergosterol BiosynthesisFungal Infections

Development of Advanced In Vitro Assays for Efficacy and Mechanism Profiling

To thoroughly profile the biological activity of this compound, a suite of advanced and targeted in vitro assays is required. These assays are essential for quantifying efficacy, determining the mechanism of action, and establishing structure-activity relationships (SAR) for future optimization.

Based on the potential targets identified, specific cell-free and cell-based assays should be developed. For potential anti-inflammatory activity, this would include enzymatic inhibition assays to determine IC50 values against purified COX and LOX enzymes. nih.gov For anticancer potential targeting the RhoA/ROCK pathway, in vitro assays could include cell proliferation assays (e.g., MTT or colony formation assays) in relevant cancer cell lines like MDA-MB-231, cell migration and invasion assays (e.g., wound healing or Transwell assays), and apoptosis assays (e.g., flow cytometry with Annexin V staining). nih.gov

Should the compound show antimicrobial promise, its efficacy would be quantified by determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. nih.govresearchgate.net Time-kill curve assays could further delineate whether the compound is bactericidal or bacteriostatic. core.ac.uk To probe the mechanism, assays that measure membrane permeabilization or inhibition of key bacterial processes would be valuable. core.ac.uk

Preclinical In Vivo Efficacy Studies in Animal Models (excluding human trials)

Following promising in vitro results, the next critical step is to evaluate the efficacy of this compound in relevant preclinical animal models. These studies are crucial for understanding the compound's therapeutic potential in a complex biological system.

For anti-inflammatory and analgesic properties, several well-established rodent models can be employed. The carrageenan-induced paw edema model in rats is a standard for assessing acute anti-inflammatory activity, while the formalin-induced paw licking test in mice can distinguish between central and peripheral analgesic effects. ijbcp.comijpsr.com Chronic inflammatory conditions can be modeled using adjuvant-induced arthritis in rats. ijpsr.com Another model, acetic acid-induced vascular permeability, can quantify the compound's ability to reduce inflammation-mediated fluid extravasation. ijpras.com

If in vitro data suggests anticancer activity, efficacy would be tested in vivo using xenograft models. This typically involves implanting human cancer cells (e.g., MDA-MB-231) into immunocompromised mice and monitoring tumor growth following treatment with the compound. nih.gov Key endpoints would include tumor volume, weight, and potentially, the incidence of metastasis.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

To accelerate the discovery process and expand the therapeutic applications of the thiophene scaffold, modern drug discovery technologies should be integrated into the research plan. High-throughput screening (HTS) and artificial intelligence (AI) offer powerful tools for rapidly analyzing vast chemical and biological data.

HTS can be employed to screen large compound libraries, including derivatives of this compound, against the identified biological target(s) or in cell-based phenotypic screens. nih.govnuvisan.com This approach can quickly identify additional "hit" compounds and provide initial structure-activity relationship data. Libraries designed for diversity or focused on specific target classes, such as kinases or G-protein-coupled receptors, are commercially available. thermofisher.com

AI and machine learning algorithms can revolutionize several aspects of the discovery pipeline. nih.gov AI can be used for de novo drug design, generating novel molecular structures with predicted high affinity for a target. springernature.com Furthermore, AI models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds with favorable drug-like characteristics early in the process and reducing reliance on extensive animal testing. mdpi.com AI can also analyze complex datasets from voltammetry or other analytical techniques to extract kinetic and thermodynamic parameters. nih.gov

Exploration of New Synthetic Methodologies and Scalable Production Routes

A robust and scalable synthetic route is paramount for the future development of this compound. While classical syntheses of thiophene acetic acids often involve multi-step processes starting from thiophene, such as chloromethylation followed by cyanation and hydrolysis, these routes may use hazardous reagents and are not always efficient. google.comgoogle.com

Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies. Modern synthetic strategies worth exploring include:

Direct C-H Arylation: Palladium-catalyzed direct C-H arylation of thiophenes offers a more atom-economical approach to creating carbon-carbon bonds compared to traditional cross-coupling reactions. organic-chemistry.org

Flow Chemistry: Performing reactions in continuous flow reactors can improve safety, reaction control, and scalability, while often reducing reaction times and improving yields.

Biocatalysis: The use of enzymes to catalyze specific synthetic steps can offer high stereoselectivity and chemo-selectivity under mild reaction conditions, reducing waste and avoiding the need for protecting groups.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times for library synthesis and reaction optimization, accelerating the generation of analogs for SAR studies. organic-chemistry.org

The ultimate goal is to establish a manufacturing process that is not only high-yielding but also compliant with green chemistry principles, ensuring the economic viability and environmental sustainability of any future therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopentyl-2-(thiophen-3-yl)acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis can be achieved via Friedel-Crafts alkylation of thiophene-3-yl derivatives with cyclopentylacetic acid precursors, using Lewis acids like AlCl₃ or FeCl₃. Alternatively, nucleophilic substitution of cyclopentyl halides with thiophene-3-ylacetic acid intermediates may be employed. Yield optimization requires precise stoichiometric ratios (e.g., 1.2:1 thiophene:cyclopentyl reagent) and anhydrous conditions to prevent side reactions. Reaction temperatures should be maintained at 50–70°C to balance reactivity and stability of the thiophene ring .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for thiophene protons; δ 2.8–3.1 ppm for cyclopentyl CH₂ groups) and ¹³C NMR confirm structural integrity.
  • HPLC-MS : Quantifies purity (>95%) and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • FT-IR : Key peaks include 1700–1720 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (aromatic C-H stretch) .

Q. How should researchers handle solubility and storage of this compound to ensure stability?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For long-term storage, keep at –20°C under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to avoid photodegradation of the thiophene moiety. Lyophilization is recommended for solid-state stability .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be resolved, given its stereogenic center?

  • Methodological Answer : Chiral separation via HPLC using a Chiralpak® IA/IB column with hexane/isopropanol (90:10) eluent resolves enantiomers. Alternatively, diastereomeric salt formation with (1R,2S)-(-)-ephedrine can isolate enantiomers via recrystallization. Monitor optical rotation ([α]D²⁵) to confirm purity .

Q. What strategies mitigate side reactions during cyclopentyl-thiophene coupling?

  • Methodological Answer :
  • Protection of Thiophene : Boc-protection of reactive thiophene positions (e.g., NH groups) minimizes undesired alkylation.
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency.
  • Kinetic Control : Lower reaction temperatures (0–25°C) reduce polysubstitution byproducts .

Q. How can researchers address conflicting spectral data (e.g., unexpected NMR shifts) in this compound?

  • Methodological Answer : Contradictions may arise from tautomerism (thiophene ring proton exchange) or residual solvents. Perform:
  • Variable Temperature NMR (VT-NMR) to identify dynamic equilibria.
  • 2D-COSY/HMBC to resolve coupling ambiguities.
  • Elemental Analysis to verify stoichiometric consistency .

Q. What in vitro assays are suitable for studying its biological interactions (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to target enzymes (e.g., cyclooxygenase-2) with immobilized protein chips.
  • Fluorescence Quenching Assays : Track interactions using tryptophan residues in proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for ligand-receptor binding .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies, and how can this be resolved?

  • Methodological Answer : Variations arise from polymorphic forms or impurities. Use:
  • Differential Scanning Calorimetry (DSC) : Identify polymorph transitions.
  • Recrystallization : Standardize solvent systems (e.g., ethanol/water) to isolate pure crystalline forms. Cross-reference with X-ray crystallography data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.